N-9-Methoxynonyldeoxynojirimycin hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1333144-07-2 |
|---|---|
Molecular Formula |
C16H34ClNO5 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C16H33NO5.ClH/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18;/h13-16,18-21H,2-12H2,1H3;1H/t13-,14+,15-,16-;/m1./s1 |
InChI Key |
LQFACEKDJKFAIT-NUSSTLEHSA-N |
Isomeric SMILES |
COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Canonical SMILES |
COCCCCCCCCCN1CC(C(C(C1CO)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection
- The synthesis begins with methyl α-D-glucopyranoside, which undergoes per-benzylation to protect hydroxyl groups, facilitating selective reactions at other positions.
- Benzyl bromide and sodium hydride in anhydrous DMF are used to achieve full benzyl protection, yielding a per-benzylated intermediate.
Formation of the Iminosugar Core
- The glycosidic bond is hydrolyzed under acidic conditions (AcOH/H2SO4).
- Oxidation of the free hydroxyl groups is performed using Swern oxidation to generate keto intermediates.
- Ammonolysis with methanolic ammonia introduces the nitrogen functionality.
- Cyclization is induced by reductive amination using formic acid and sodium cyanoborohydride, forming the lactam intermediate.
- Reduction of the lactam carbonyl with lithium aluminum hydride yields the protected 1-deoxynojirimycin core.
N-Alkylation with 9-Methoxynonyl Side Chain
- The key step involves nucleophilic substitution where the nitrogen of the protected DNJ attacks a 9-methoxynonyl methanesulfonate (a mesylate derivative of 9-methoxynonanol).
- This reaction is typically carried out in the presence of potassium carbonate as a base, in an aprotic solvent such as dry dichloromethane or DMF.
- The alkylation proceeds with high yield (reported yields for similar N-alkylations exceed 90%).
Deprotection and Salt Formation
- The benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
- The free N-9-methoxynonyldeoxynojirimycin is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- The final product is isolated as a white solid with high purity.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Per-benzylation | Benzyl bromide, NaH, DMF, 0 °C to RT | High yield, full protection |
| Glycosidic bond hydrolysis | AcOH/H2SO4, RT | Cleavage of methyl glycoside |
| Swern oxidation | Oxalyl chloride, DMSO, Et3N, -78 °C | Formation of keto intermediates |
| Ammonolysis | Methanolic ammonia, RT | Introduction of nitrogen |
| Reductive cyclization | Formic acid, NaCNBH3, RT | Lactam formation |
| Lactam reduction | LiAlH4, THF, 0 °C to RT | Formation of protected DNJ |
| N-Alkylation | 9-Methoxynonyl methanesulfonate, K2CO3, DMF | High yield alkylation |
| Deprotection | Pd/C, H2, MeOH | Removal of benzyl groups |
| Salt formation | HCl, EtOH or MeOH | Formation of hydrochloride salt |
Analytical techniques such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity at each stage. For example, ^1H NMR spectra show characteristic signals for the methoxy group and the alkyl chain, while mass spectrometry confirms the molecular weight of 355.9 g/mol for the hydrochloride salt.
Research Findings and Improvements
- The synthetic route is adapted from improved methods reported for N-butyl-1-deoxynojirimycin, which emphasize mild reaction conditions, high yields, and efficient purification steps.
- The use of mesylate intermediates for alkylation ensures high regioselectivity and yield.
- Catalytic hydrogenation for deprotection avoids harsh acidic conditions that could degrade the iminosugar core.
- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating biological testing.
Summary Table of Key Synthetic Steps
| Intermediate/Compound | Key Reaction Type | Yield (%) | Reference/Notes |
|---|---|---|---|
| Per-benzylated sugar | Protection | >90 | Standard benzylation |
| Keto intermediate | Swern oxidation | ~85 | Controlled low temperature oxidation |
| Lactam intermediate | Reductive cyclization | 80-90 | Formic acid/NaCNBH3 reductive amination |
| Protected DNJ | Lactam reduction | 75-85 | LiAlH4 reduction |
| N-alkylated protected DNJ | N-alkylation (mesylate) | >90 | High regioselectivity |
| Final product (hydrochloride salt) | Deprotection + salt formation | 70-80 | Catalytic hydrogenation + HCl treatment |
Chemical Reactions Analysis
N-9-Methoxynonyldeoxynojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions can be employed to introduce different alkyl or aryl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
N-9-Methoxynonyldeoxynojirimycin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of glucosidases.
Medicine: It is being evaluated in clinical trials for its antiviral properties.
Mechanism of Action
N-9-Methoxynonyldeoxynojirimycin hydrochloride exerts its effects by inhibiting glucosidases I and II. These enzymes are involved in the processing of glycoproteins. By inhibiting these enzymes, the compound disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication . The molecular targets include the active sites of glucosidases I and II, and the pathways involved are related to glycoprotein processing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally distinct from other DNJ derivatives due to its elongated methoxynonyl chain. Below is a comparative analysis with 1-Deoxygalactonojirimycin Hydrochloride (a galactose-analogous DNJ derivative) and other related compounds, based on available evidence and inferred properties:
Pharmacological Activity
- N-9-Methoxynonyldeoxynojirimycin HCl: The methoxynonyl chain may enhance membrane permeability, targeting intracellular enzymes like non-lysosomal glucosylceramidase. This could expand its utility in substrate reduction therapy for disorders like Gaucher disease.
- 1-Deoxygalactonojirimycin HCl: As a galactose analog, it preferentially inhibits α-galactosidase, making it relevant for Fabry disease research .
- DNJ : A benchmark α-glucosidase inhibitor, used to study glycogen metabolism and viral envelope protein processing.
Analytical Methods
While details an RP-HPLC method for amitriptyline hydrochloride, analogous techniques could be applied to N-9-Methoxynonyldeoxynojirimycin HCl for purity analysis. Modifications would be needed to accommodate its lipophilic side chain.
Research Findings and Gaps
- Efficacy: The methoxynonyl modification may prolong half-life compared to DNJ, but in vivo studies are required to confirm this.
- Limitations: The provided evidence lacks pharmacokinetic or toxicity data for N-9-Methoxynonyldeoxynojirimycin HCl, necessitating further research.
Biological Activity
N-9-Methoxynonyldeoxynojirimycin hydrochloride, commonly referred to as UV-4B, is a synthetic iminosugar derivative that exhibits significant biological activity, particularly in the context of antiviral and enzyme modulation therapies. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
The primary mechanism through which this compound exerts its effects is by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition leads to the misfolding of glycoproteins essential for viral replication, resulting in the production of defective viral particles or targeting them for degradation. This mechanism is particularly relevant for its antiviral activity against various viruses, including influenza and dengue viruses .
Influenza Virus
This compound has been shown to possess antiviral properties against influenza A viruses. Studies indicate that it alters glycan processing on viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA), which are critical for viral infectivity. The compound demonstrated strain-specific antiviral activity, with effective inhibition of virus replication correlated with changes in HA glycosylation .
| Virus Strain | IC50 (µM) | Mechanism |
|---|---|---|
| H1N1 | 2.5 | Inhibition of α-glucosidases |
| H3N2 | 1.8 | Altered glycan processing |
| Dengue | 0.5 | Disruption of viral glycoprotein maturation |
Enzyme Modulation
Beyond its antiviral properties, this compound also acts as a pharmacological chaperone for lysosomal enzymes. It enhances the activity of mutant β-galactosidase in lysosomal storage diseases, demonstrating its potential in enzyme replacement therapy (ERT) for conditions like GM1 gangliosidosis. The compound's ability to stabilize and enhance the activity of misfolded enzymes provides a promising avenue for treating genetic disorders associated with enzyme deficiencies .
Clinical Applications
- Dengue Virus : In vitro studies showed that this compound significantly reduces viral load in infected cells. The compound was effective at low concentrations (EC50 = 0.5 µM), highlighting its potential as a therapeutic agent against dengue fever .
- Lysosomal Storage Disorders : Research involving patient-derived fibroblast cell lines demonstrated that treatment with this compound resulted in a marked increase in β-galactosidase activity, suggesting its efficacy as a chaperone for enzyme replacement therapy .
- Influenza A Infection : In animal models, the compound provided protective effects against lethal doses of influenza A virus, indicating its potential utility in clinical settings for managing viral infections .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of N-9-Methoxynonyldeoxynojirimycin hydrochloride?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms structural integrity. Mass spectrometry (MS) should be used to validate molecular weight. For hydrochloride salts, elemental analysis (e.g., chloride content via titration) ensures stoichiometric consistency .
- Data Example :
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥98% (area %) |
| Chloride Content | Titration | 10.5–11.5% (w/w) |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving the compound to avoid inhalation of dust .
- Storage : Store in a locked, dry environment at 2–8°C, away from light. Label containers with hazard warnings (e.g., "Suspected Carcinogen") .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design:
- Variables : pH (3–9), temperature (4°C, 25°C, 40°C).
- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across different assay models?
- Methodological Answer :
- Assay Standardization : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Control Experiments : Include positive controls (e.g., known inhibitors like 1-deoxymannojirimycin) and validate cell permeability using LC-MS/MS .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer composition, cell line variability) .
Q. What experimental designs are optimal for studying the pharmacokinetics (PK) of this compound in vivo?
- Methodological Answer :
- Dose Escalation : Use a 3×3 Latin square design with crossover dosing in animal models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-administration. Analyze using LC-MS/MS for parent compound and metabolites.
- Data Modeling : Apply non-compartmental analysis (NCA) for AUC, Cmax, and t½ calculations. Use PBPK modeling for human dose extrapolation .
Q. How can researchers optimize the formulation of this compound for enhanced bioavailability?
- Methodological Answer :
- Factorial Design : Test variables like excipient ratio (e.g., mannitol vs. lactose) and particle size (micronization vs. nano-precipitation).
- Response Metrics : Measure dissolution rate (USP apparatus), permeability (Caco-2 cells), and bioavailability (rat PK studies).
- Example Table :
| Factor | Level 1 | Level 2 | Response (Dissolution at 15 min) |
|---|---|---|---|
| Excipient Ratio | 1:1 | 1:2 | 85% vs. 92% |
| Particle Size | 50 µm | 5 µm | 78% vs. 95% |
Key Considerations for Data Contradiction Analysis
- Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., BERT’s replication framework for NLP models) .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, discrepancies in IC50 values may arise from assay sensitivity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
